Superior Potency Against Rhodesain (T. brucei rhodesiense Cysteine Protease) Compared to Tetromycin Derivatives 3 and 4
Tetromycin B (compound 5) exhibits a Ki value of 0.62 ± 0.03 μM against rhodesain, the major cysteine protease of Trypanosoma brucei rhodesiense, which is 3.4-fold more potent than tetromycin derivative 3 (Ki = 2.1 ± 0.90 μM) and 6.5-fold more potent than tetromycin derivative 4 (Ki = 4.00 ± 0.30 μM) [1]. The second-order rate constant (k2nd) for Tetromycin B inhibition of rhodesain is 14,539 ± 1949 M−1 min−1, demonstrating rapid inactivation kinetics [2].
| Evidence Dimension | Rhodesain Inhibition (Ki) |
|---|---|
| Target Compound Data | 0.62 ± 0.03 μM |
| Comparator Or Baseline | Tetromycin derivative 3: 2.1 ± 0.90 μM; Tetromycin derivative 4: 4.00 ± 0.30 μM |
| Quantified Difference | 3.4-fold more potent than derivative 3; 6.5-fold more potent than derivative 4 |
| Conditions | In vitro enzyme inhibition assay using recombinant rhodesain; substrate concentration varied; progress curves monitored over 10–40 min |
Why This Matters
Researchers targeting rhodesain for anti-trypanosomal drug discovery require the most potent inhibitor in the tetromycin series to maximize assay sensitivity and minimize compound consumption.
- [1] Pimentel-Elardo, S. M., et al. (2011). Table 3: Inhibition constants of tetromycin derivatives against cysteine proteases. Marine Drugs, 9(10), 1682-1697. doi:10.3390/md9101682 View Source
- [2] Pimentel-Elardo, S. M., et al. (2011). Section 2.3: Protease Inhibition. Marine Drugs, 9(10), 1682-1697. doi:10.3390/md9101682 View Source
